molecular formula C13H17ClN2O3S B1440354 Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1221750-39-5

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1440354
CAS No.: 1221750-39-5
M. Wt: 316.8 g/mol
InChI Key: PKCQBZXGXDFBSA-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a tetrahydrothieno[2,3-c]pyridine core. Key structural features include:

  • Position 6: A methyl group (–CH₃), influencing steric and electronic properties of the bicyclic system.
  • Position 3: An ethyl ester (–COOEt), contributing to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-3-19-13(18)11-8-4-5-16(2)7-9(8)20-12(11)15-10(17)6-14/h3-7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCQBZXGXDFBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves:

  • Formation of the tetrahydrothienopyridine core via condensation and cyclization reactions starting from 2-thiophene ethylamine or related amino esters.
  • Introduction of the amino substituent at position 2, often through thiourea or hydrazine intermediates.
  • Subsequent acylation with chloroacetyl chloride or analogous reagents to install the chloroacetyl amino moiety.
  • Esterification or retention of the ethyl carboxylate group at position 3.

The key synthetic steps are conducted under mild to moderate heating with organic solvents such as ethanol or dichloroethane, often in the presence of acid catalysts or bases to facilitate cyclization and functional group transformations.

Preparation of the Tetrahydrothienopyridine Core

A foundational step involves synthesizing the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton. According to a Chinese patent (CN102432626A), this is achieved by:

  • Reacting 2-thiophene ethylamine with formaldehyde and water at 50-55 °C for 20-30 hours to form an imine intermediate.
  • Extracting the reaction mixture with dichloroethane and washing with saturated saline to purify the organic phase.
  • Evaporating the solvent under reduced pressure to obtain the imine.

Subsequently, the imine is treated with ethanolic hydrogen chloride (25-30% concentration) and water at 65-75 °C for 4-8 hours with activated carbon added for purification. Cooling the filtrate to 0-5 °C allows crystallization of the tetrahydrothienopyridine hydrochloride salt, which is then filtered and oven-dried to yield the core compound.

Table 1: Key Parameters for Core Synthesis

Step Reagents & Ratios (mass ratio) Conditions Duration Notes
Imine formation Water:Formaldehyde:2-thiophene ethylamine = 200:50-60:120-130 50-55 °C, stirring 20-30 h Extraction with dichloroethane
Cyclization & salt formation Imines:Ethanolic HCl:Water:GAC = 130-150:480-520:45-55:2-4 65-75 °C, then cooling 0-5 °C 4-8 h + 1-2 h cooling Activated carbon purification

This method is noted for mild conditions, few reaction steps, and cost-effectiveness due to inexpensive raw materials and absence of hydrogen chloride gas usage.

Functionalization to Introduce the Chloroacetyl Amino Group

The installation of the chloroacetyl amino group on the tetrahydrothienopyridine core is typically achieved by acylation of the amino substituent with chloroacetyl chloride or ethyl chloroacetate derivatives.

From related heterocyclic chemistry studies, the amino ester intermediate can be reacted with alkylating agents such as ethyl chloroacetate or chloroacetyl chloride in the presence of bases or under reflux in ethanol to afford the corresponding chloroacetylated derivatives.

For example, alkylation of pyridothienopyrimidine derivatives with ethyl chloroacetate under reflux in ethanol with sodium acetate yields the corresponding ethyl 2-[(chloroacetyl)amino] derivatives. This reaction proceeds via nucleophilic substitution at the amino group, leading to the desired functionalized product.

Detailed Experimental Insights from Literature

A representative synthetic sequence from the literature includes:

  • Starting from 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate, the Gewald reaction produces an amino ester intermediate.
  • This intermediate is reacted with triethyl orthoformate to yield an ethoxymethyleneamino intermediate.
  • Subsequent treatment with hydrazine hydrate in ethanol leads to a 3-amino tetrahydrothienopyridine derivative.
  • Alkylation of this amino group with ethyl chloroacetate or chloroacetyl chloride under reflux in ethanol in the presence of sodium acetate or other bases introduces the chloroacetyl amino substituent.
  • Purification is achieved by recrystallization from ethanol or other suitable solvents.

Yields reported are typically high (above 80%), and characterization includes melting point determination, IR, NMR, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Product/Intermediate Yield/Notes
Gewald reaction 1-methylpiperidin-4-one, sulfur, ethyl cyanoacetate Amino ester intermediate High yield
Reaction with triethyl orthoformate Heating under reflux 6 h Ethoxymethyleneamino intermediate Used crude in next step
Hydrazine hydrate treatment Reflux in ethanol 1 h 3-amino tetrahydrothienopyridine derivative ~81% yield
Alkylation with ethyl chloroacetate Reflux in ethanol, base (NaOAc) Ethyl 2-[(chloroacetyl)amino]-substituted product High yield, purified by recrystallization
Cyclization and salt formation Ethanolic HCl, heating 65-75 °C, cooling 0-5 °C Tetrahydrothienopyridine hydrochloride salt Mild conditions, scalable

Research Findings and Process Advantages

  • The described methods avoid harsh reagents such as gaseous hydrogen chloride, reducing environmental hazards and simplifying industrial scalability.
  • Use of activated carbon during purification enhances product purity without complex chromatographic steps.
  • The multi-step synthesis starting from readily available thiophene derivatives and amino esters is cost-effective and adaptable to large-scale production.
  • The acylation step with chloroacetyl derivatives is straightforward and compatible with the sensitive heterocyclic core.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thieno[2,3-c]pyridines, sulfoxides, sulfones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique thieno[2,3-c]pyridine core allows for modifications that can lead to novel chemical entities with diverse functionalities.

Biology

Research indicates potential bioactive properties of this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets within the cells .

Medicine

The compound is being explored for its potential use in drug development:

  • Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes or receptors involved in disease pathways.
  • Therapeutic Applications : Its structural features indicate possible applications in treating conditions such as cancer and infections by targeting cellular mechanisms .

Industry

In industrial settings, this compound is utilized in developing new materials with unique properties:

  • Polymers and Coatings : Its derivatives are explored for creating advanced materials that require specific chemical characteristics and stability under various conditions .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial effects of several derivatives of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted on cancer cell lines demonstrated that this compound could inhibit cell proliferation through apoptosis induction. Molecular docking studies revealed its binding affinity to key proteins involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thieno[2,3-c]pyridine core can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-amino group in thienopyridine derivatives is critical for biological activity, as seen in adenosine A1 receptor modulators . Modifications here significantly alter functionality:

Compound Name Position 2 Substituent Key Effects Reference
Ethyl 2-amino-6-methyl-... (Parent compound) –NH₂ Baseline activity; facilitates hydrogen bonding but lacks electrophilicity
Target Compound –NHCOCH₂Cl (chloroacetyl) Enhances electrophilicity; potential for covalent interactions N/A
Ethyl 2-amino-3-benzoylthiophene derivatives –NH₂ + adjacent benzoyl Optimal allosteric enhancement of A1 receptors; requires keto carbonyl
Methyl 2-amino-... hydrochloride –NH₂ (protonated as –NH₃⁺Cl⁻) Increased solubility due to ionic form; altered receptor binding

Key Insight : The chloroacetyl group in the target compound may reduce hydrogen-bonding capacity compared to unsubstituted –NH₂ analogs but introduces reactivity for targeted covalent binding.

Substituent Variations at Position 6

The 6-position substituent modulates steric bulk and electronic effects on the bicyclic system:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Effects Reference
Target Compound –CH₃ C₁₂H₁₅ClN₂O₃S* ~316.8 Balances steric bulk and lipophilicity N/A
Ethyl 2-amino-6-benzoyl-... –COC₆H₅ (benzoyl) C₁₇H₁₈N₂O₃S 330.40 Increased aromaticity; potential π-π interactions
Ethyl 2-amino-6-benzyl-... –CH₂C₆H₅ (benzyl) C₁₇H₂₀N₂O₂S 316.42 Enhanced lipophilicity; may improve membrane permeability
Ethyl 6-Boc-2-amino-... –Boc (tert-butoxy) C₁₅H₂₂N₂O₄S 326.41 Protects amines during synthesis; improves stability

Key Insight : The methyl group in the target compound offers a balance between lipophilicity and steric hindrance, contrasting with bulkier benzoyl/benzyl groups that may hinder binding in confined active sites.

Biological Activity

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClN₃O₃S
  • Molecular Weight : 315.82 g/mol
  • CAS Number : 76981-87-8

The compound features a thieno[2,3-c]pyridine core structure, which is known for its ability to interact with various biological targets. The chloroacetylamino group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to Ethyl 2-[(chloroacetyl)amino]-6-methyl have shown effectiveness against various bacterial strains and fungi. A study reported that certain derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 50 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundMIC (µg/mL)Pathogen
Ethyl 2-[(chloroacetyl)amino]-6-methyl12.5K. pneumoniae
Similar derivative25P. aeruginosa

Antifungal Activity

The compound has also been evaluated for antifungal activity against Fusarium oxysporum. Results indicated that modifications in the substituents can lead to enhanced antifungal effects. For example, compounds with specific aromatic substitutions demonstrated better activity than their unsubstituted counterparts .

The biological activity of Ethyl 2-[(chloroacetyl)amino]-6-methyl is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The chloroacetyl group may interact with enzymes involved in cell wall synthesis or metabolic pathways in microorganisms.
  • Disruption of Membrane Integrity : The lipophilic nature of the thieno[2,3-c]pyridine structure allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that similar compounds can inhibit DNA or RNA synthesis by intercalating into nucleic acid structures.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives, including Ethyl 2-[(chloroacetyl)amino]-6-methyl. The study found that the presence of electron-withdrawing groups significantly enhanced antimicrobial properties .

Clinical Relevance

While there are no direct clinical trials published specifically for this compound yet, the promising results from in vitro studies suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:

  • Core synthesis : Utilize nucleophilic substitution or condensation reactions involving the chloroacetyl group. For example, coupling ethyl 2-amino-6-methyltetrahydrothienopyridine carboxylate derivatives with chloroacetyl chloride under inert conditions (N₂ atmosphere) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of chloroacetyl chloride) and temperature (0–5°C to minimize side reactions). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Table 1: Representative Reaction Conditions

ParameterCondition RangeReference
Temperature0–5°C (initial), RT (stirring)
SolventDichloromethane or THF
CatalystTriethylamine (base)
PurificationSilica gel chromatography

Q. How should researchers confirm structural integrity and purity?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., dihedral angles in the tetrahydrothienopyridine core) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the methyl group (δ ~1.2–1.5 ppm) and carbonyl signals (δ ~165–175 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected within ±2 ppm accuracy).
    • Elemental analysis : Confirm C, H, N, S content (±0.4% tolerance) .

Q. What safety protocols are essential given conflicting hazard data?

Methodological Answer:

  • Contradictory classifications : Some SDS report skin/eye irritation (H315, H319) , while others state no hazardous classification .
  • Precautionary measures :
  • Use PPE (nitrile gloves, safety goggles) and work in a fume hood.
  • Implement spill containment kits and avoid inhalation of dust .
    • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in hazard profiles be resolved?

Methodological Answer:

  • Systematic testing : Conduct in vitro assays (e.g., OECD TG 439 for skin irritation) to validate toxicity. Compare results against SDS classifications .
  • Risk assessment : Use computational tools (e.g., QSAR models) to predict acute toxicity endpoints. Cross-reference with experimental data to resolve contradictions.

Table 2: Hazard Data Comparison

SourceHazard StatementsReference
Angene (2021)No specific hazards listed
Carechem (2018)H315, H319, H335
Carechem (2018)"Classification criteria not met"

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed chloroacetyl derivatives or dimerization products).
  • Process control :
  • Maintain low temperatures (<10°C) during chloroacetyl group introduction.
  • Employ scavengers (e.g., molecular sieves) to absorb residual moisture .
    • Scale-up considerations : Optimize mixing efficiency to prevent localized overheating, which accelerates decomposition.

Q. How does the chloroacetyl group influence reactivity in further derivatization?

Methodological Answer:

  • Nucleophilic substitution : The chloroacetyl moiety reacts with amines or thiols to form amides or thioesters. Monitor reaction progress via ¹H NMR (disappearance of CH₂Cl signal at δ ~4.0 ppm).
  • Stability studies : Assess hydrolysis rates in buffered solutions (pH 7.4, 37°C) to determine shelf-life under physiological conditions .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.